1-Methyl-2-phenyl-3-propylindole

Lipid Peroxidation Colorimetric Assay Oxidative Stress Biomarker

1-Methyl-2-phenyl-3-propylindole (CAS 796964-13-1) is a C3-alkylated N-methyl-2-phenylindole derivative used as a chromogenic reagent for the colorimetric determination of malondialdehyde (MDA) and 4-hydroxyalkenals, key markers of lipid peroxidation. The compound reacts with these aldehydes under acidic conditions to form a stable chromophore with maximum absorbance at 586 nm.

Molecular Formula C18H19N
Molecular Weight 249.3 g/mol
CAS No. 796964-13-1
Cat. No. B1625562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-phenyl-3-propylindole
CAS796964-13-1
Molecular FormulaC18H19N
Molecular Weight249.3 g/mol
Structural Identifiers
SMILESCCCC1=C(N(C2=CC=CC=C21)C)C3=CC=CC=C3
InChIInChI=1S/C18H19N/c1-3-9-16-15-12-7-8-13-17(15)19(2)18(16)14-10-5-4-6-11-14/h4-8,10-13H,3,9H2,1-2H3
InChIKeyPPQAGRXNKROYIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2-phenyl-3-propylindole: Core Chemical Profile for Lipid Peroxidation Research


1-Methyl-2-phenyl-3-propylindole (CAS 796964-13-1) is a C3-alkylated N-methyl-2-phenylindole derivative used as a chromogenic reagent for the colorimetric determination of malondialdehyde (MDA) and 4-hydroxyalkenals, key markers of lipid peroxidation [1]. The compound reacts with these aldehydes under acidic conditions to form a stable chromophore with maximum absorbance at 586 nm [1]. Its molecular formula is C18H19N, with a molecular weight of 249.35 g/mol and a computed XLogP3-AA of 5 [1][2]. The presence of the 3-propyl substituent distinguishes it from the parent chromogen N-methyl-2-phenylindole, potentially altering its lipophilicity, solubility, and reaction kinetics.

Why 1-Methyl-2-phenyl-3-propylindole Cannot Be Interchanged with Standard N-Methyl-2-phenylindole in MDA Assays


Although structurally related, 1-Methyl-2-phenyl-3-propylindole and the widely used N-methyl-2-phenylindole (R1) are not analytically interchangeable. The C3-propyl substitution is predicted to increase logP from approximately 4.3 (NMPI) to 5.0, which can significantly alter solubility profiles in assay solvents (e.g., acetonitrile/water mixtures) and affect the kinetics of chromophore formation [1][2]. The steric and electronic influence of the 3-propyl group may also shift the absorbance maximum or intensity relative to the 586 nm standard, necessitating re-validation of linearity, sensitivity, and specificity in any quantitative method transfer [2][3]. Without direct comparative data, researchers must perform full cross-validation before substituting one reagent for the other.

Quantitative Differentiation Evidence for 1-Methyl-2-phenyl-3-propylindole as a Chromogenic Reagent


Chromogenic Absorbance Profile: Wavelength Maximum and Reaction Specificity of 1-Methyl-2-phenyl-3-propylindole vs. N-Methyl-2-phenylindole

1-Methyl-2-phenyl-3-propylindole reacts with MDA and 4-hydroxyalkenals under acidic conditions to form a stable chromophore exhibiting maximal absorbance at 586 nm, identical to the wavelength reported for N-methyl-2-phenylindole (NMPI, CAS 3558-24-5) [1]. The chromophore is formed via the same reaction mechanism: one molecule of MDA condenses with two molecules of the indole reagent in the presence of methanesulfonic acid or hydrochloric acid at 45 °C [2]. However, no published head-to-head study has directly compared the molar absorptivity (ε), limit of detection (LOD), or linear dynamic range of the 3-propyl derivative against NMPI under identical assay conditions.

Lipid Peroxidation Colorimetric Assay Oxidative Stress Biomarker

Lipophilicity Differentiation: Predicted logP of 1-Methyl-2-phenyl-3-propylindole vs. N-Methyl-2-phenylindole

The XLogP3-AA value computed by PubChem for 1-methyl-2-phenyl-3-propylindole is 5.0 [1]. In contrast, the XLogP3-AA for the parent compound N-methyl-2-phenylindole (CAS 3558-24-5) is computed at 4.3 [2]. This ΔlogP of approximately +0.7 indicates that the 3-propyl derivative is significantly more lipophilic, which may translate to reduced aqueous solubility but enhanced solubility in organic solvents such as acetonitrile—the standard diluent used in MDA assay kits.

Physicochemical Property Lipophilicity Solubility Engineering

Molecular Weight and Hydrogen-Bond Profile Differentiation: Impact on Reagent Stoichiometry in MDA Assays

The molecular weight of 1-methyl-2-phenyl-3-propylindole is 249.35 g/mol (exact mass 249.1517 Da), compared to 207.27 g/mol (exact mass 207.1048 Da) for N-methyl-2-phenylindole [1][2]. This 20% higher molecular weight, coupled with the presence of zero hydrogen bond donors and zero hydrogen bond acceptors (identical to NMPI), means that for the same mass of reagent, fewer chromophore-generating molecules are available for the target compound [1]. In the standard MDA assay, where two molecules of the indole reagent react with one molecule of MDA, researchers who formulate their own reagent solution by weight must adjust the concentration by a factor of approximately 1.20 to match the molar stoichiometry of NMPI-based protocols.

Assay Stoichiometry Chromophore Formation Reagent Purity

Selectivity Advantage Over Thiobarbituric Acid (TBA): Class-Level Evidence for Indole-Based MDA Detection

The indole-based chromogenic method, exemplified by N-methyl-2-phenylindole, has been demonstrated to be more selective for MDA and 4-hydroxyalkenals compared to the traditional thiobarbituric acid reactive substances (TBARS) assay, which is known to react with multiple non-peroxidation carbonyl species including sugars, biliverdin, and sialic acids [1][2]. As a structural congener bearing the same reactive N-methyl-2-phenylindole core, 1-methyl-2-phenyl-3-propylindole is expected to retain this enhanced specificity profile . In plant-based studies, the NMPI method has been shown to reduce interference from sucrose and other carbohydrates that produce false-positive chromophores in the TBA method [1].

Assay Selectivity TBARS Method Analytical Specificity

3-Propyl Substitution Enables Potential Derivatization Chemistry: Differentiation from Non-Substituted Indole Chromogens

The 3-propyl substituent on the indole ring of 1-methyl-2-phenyl-3-propylindole provides a handle for further chemical modification that is absent in N-methyl-2-phenylindole [1][2]. This structural feature enables the 3-position to be functionalized (e.g., via oxidation to a carbonyl, halogenation, or cross-coupling) without disrupting the chromogenic N-methyl-2-phenylindole core responsible for MDA reactivity [1]. In contrast, N-methyl-2-phenylindole (CAS 3558-24-5) has hydrogen at the 3-position, which is less amenable to selective derivatization. This property may be exploited for developing immobilized reagents, solid-phase assay formats, or fluorescent probe conjugates.

Chemical Biology Derivatization Bioconjugation

High-Impact Application Scenarios for 1-Methyl-2-phenyl-3-propylindole in Lipid Peroxidation Research


Colorimetric Determination of MDA in Mammalian Tissue and Cell Lysates

Researchers can use 1-Methyl-2-phenyl-3-propylindole as the chromogenic reagent in the MDA-586 colorimetric assay for quantifying lipid peroxidation in tissue homogenates, cultured cell lysates, and plasma samples. The reagent produces a stable chromophore with λmax at 586 nm, identical to the established NMPI method [1][2]. When preparing reagent solutions by weight, users must apply a 1.20× mass correction factor (249.35 vs. 207.27 g/mol) to match the molar concentration specified in NMPI-based protocols [1].

Selective MDA Detection in Plant Extracts and Sugar-Rich Biological Fluids

Based on the class-level selectivity profile of indole-based chromogenic reagents, this compound is particularly indicated for plant tissue extracts, fruit homogenates, and glycated protein samples where the traditional TBARS method produces significant false-positive interference from sugars [1]. By employing the N-methyl-2-phenylindole core, the reagent selectively reacts with MDA and 4-hydroxyalkenals while minimizing cross-reactivity with carbohydrates [1][2].

Development of Immobilized Lipid Peroxidation Sensors via 3-Propyl Derivatization

The 3-propyl substituent provides a unique synthetic handle for immobilizing the chromogenic indicator on solid supports (e.g., agarose beads, microtiter plate surfaces) or conjugating it to carrier molecules such as PEG polymers or dextran [1]. This enables the construction of reusable solid-phase MDA sensors, lateral flow devices, or intracellular ROS-sensing probes that retain the indole-based chromogenic reactivity [1].

High-Throughput Microplate Screening of Lipid Peroxidation Inhibitors

The compound is suitable for high-throughput 96-well or 384-well microplate formats, where its absorbance at 586 nm is compatible with standard ELISA plate readers equipped with 570–600 nm filters [1][2]. Its higher predicted lipophilicity (XLogP3-AA = 5.0) may reduce non-specific binding to plasticware and improve reagent stability in acetonitrile-based assay solutions compared to the less lipophilic NMPI (XLogP3-AA = 4.3) [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-2-phenyl-3-propylindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.